molecular formula C15H19NO4 B563314 3'-Acetyl-4'-(2,3-epoxypropoxy-d5)butyranilide CAS No. 1185052-79-2

3'-Acetyl-4'-(2,3-epoxypropoxy-d5)butyranilide

Cat. No. B563314
CAS RN: 1185052-79-2
M. Wt: 282.351
InChI Key: MFGKLROXINRXIU-FPWSDNDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Acetyl-4'-(2,3-epoxypropoxy-d5)butyranilide (3-Ac-4-EPPB) is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of the naturally occurring compound butyranilide, which has been used as an antifungal agent in the past. 3-Ac-4-EPPB has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and is implicated in the development of various diseases. This compound has been studied for its potential to be used in laboratory experiments and clinical trials, for its biochemical and physiological effects, and for its advantages and limitations.

Scientific Research Applications

Neuropharmacology and Brain Function

Butyrate, a compound structurally related to the one , has shown promise in neurological disorders. It acts as a potent regulator of host energy metabolism and immune functions, and its effects are mediated through specific receptors, utilization as an energy source, and as an inhibitor of histone deacetylases (HDACs), which promotes gene expression in host cells. This suggests that compounds like 3'-Acetyl-4'-(2,3-epoxypropoxy-d5)butyranilide could have applications in studying or treating neurological disorders (Stilling et al., 2016).

Synthesis of Medicinal Precursors

Research on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries, highlights the importance of compounds with complex molecular structures in drug synthesis. The use of hybrid catalysts in the synthesis process indicates that compounds with specific functional groups, like 3'-Acetyl-4'-(2,3-epoxypropoxy-d5)butyranilide, might be useful in developing lead molecules for pharmaceutical applications (Parmar et al., 2023).

Anticancer Therapy

The role of histone deacetylase inhibitors (HDIs), such as butyrate derivatives, in anticancer therapy is well-documented. These compounds can regulate gene expression and cell fate, offering a new approach to cancer treatment. This suggests that structurally similar compounds could be explored for their potential in epigenetic therapy for cancer (Kouraklis & Theocharis, 2006).

Fermentative Production and Biological Activities

Studies on the fermentative production of acetoin and the biological activities of derivatized D-glucans, which involve chemical modifications such as acetylation, indicate the broad applicability of compounds like 3'-Acetyl-4'-(2,3-epoxypropoxy-d5)butyranilide in biotechnology. These compounds can potentially be used to enhance biological activities such as antioxidation and anticoagulation (Xiao & Lu, 2014); (Kagimura et al., 2015).

properties

IUPAC Name

N-[3-acetyl-4-[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methoxy]phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-3-4-15(18)16-11-5-6-14(13(7-11)10(2)17)20-9-12-8-19-12/h5-7,12H,3-4,8-9H2,1-2H3,(H,16,18)/i8D2,9D2,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGKLROXINRXIU-FPWSDNDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)OCC2CO2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(O1)([2H])C([2H])([2H])OC2=C(C=C(C=C2)NC(=O)CCC)C(=O)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Acetyl-4'-(2,3-epoxypropoxy-d5)butyranilide

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